molecular formula C8H15NO2 B7721060 2-(1-Azaniumylcyclohexyl)acetate

2-(1-Azaniumylcyclohexyl)acetate

Cat. No.: B7721060
M. Wt: 157.21 g/mol
InChI Key: JTBWDIQPPZCDHV-UHFFFAOYSA-N
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Description

2-(1-Azaniumylcyclohexyl)acetate is a chemical compound featuring a cyclohexyl ring system substituted with an azanium (NH3+) group and an acetate moiety. This molecular structure, which incorporates both a charged ammonium group and a carboxylate, suggests potential utility as an intermediate or building block in organic synthesis and medicinal chemistry research. Compounds with similar cyclohexyl-ammonium structures are frequently investigated for their properties in pharmaceutical development, as evidenced by their role in the synthesis of complex molecules . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers are strongly advised to consult relevant safety data sheets and conduct a thorough risk assessment before handling. The product is provided as a solid and should be stored in a cool, dry place.

Properties

IUPAC Name

2-(1-azaniumylcyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBWDIQPPZCDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The azanium group in the target compound enhances polarity and ionic interactions compared to neutral analogs like ethyl esters (e.g., Ethyl 2-(1-formylcyclohexyl)acetate, ).
  • Functional Groups: Amino-oxoethyl (in HY-W025830, ) and hydroxymethyl (in benzyl ester, ) substituents introduce hydrogen-bonding capabilities, influencing biochemical interactions.

Q & A

Q. What are the established synthetic routes for 2-(1-Azaniumylcyclohexyl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 2-(1-aminocyclohexyl)acetic acid with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) under reflux. Key factors include:

  • pH Control : Maintaining acidic conditions (pH < 3) ensures protonation of the amine group, favoring salt formation.
  • Temperature : Reflux at 60–80°C optimizes reaction kinetics without decomposing the product.
  • Solvent Choice : Ethanol enhances solubility of intermediates, while aqueous HCl facilitates salt precipitation.
    Yields range from 70–85% under optimized conditions, with purity verified via HPLC (C18 column, 0.1% TFA mobile phase) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis reveals a triclinic lattice (space group P1̅) with unit cell parameters a = 8.0382 Å, b = 10.0185 Å, and hydrogen-bonding networks stabilizing the zwitterionic form .
  • NMR Spectroscopy : 1H^1H-NMR (400 MHz, D2_2O) shows peaks at δ 1.45–1.85 ppm (cyclohexyl protons) and δ 3.20 ppm (CH2_2COO^-). 13C^{13}C-NMR confirms the carboxylate (δ 175 ppm) and cyclohexyl carbons (δ 25–35 ppm) .

Q. What are the primary biological activities of this compound in preclinical studies?

Methodological Answer:

  • Neurobiological Studies : The compound modulates NMDA receptor activity in rodent models, with IC50_{50} values of 12–18 µM in hippocampal slices. Dose-response curves are generated via patch-clamp electrophysiology .
  • Anti-inflammatory Screening : In vitro assays (e.g., COX-2 inhibition) show 40–50% suppression of prostaglandin E2_2 at 50 µM, validated via ELISA .

Advanced Research Questions

Q. How do metal-ion interactions with this compound influence its coordination chemistry?

Methodological Answer: The compound forms octahedral complexes with transition metals (e.g., Co2+^{2+}, Ni2+^{2+}) via the amine and carboxylate groups. Key findings:

  • Stability Constants : Log K values for Co2+^{2+} and Cu2+^{2+} complexes are 4.2 and 5.1, respectively, determined via potentiometric titration in aqueous ethanol.
  • Catalytic Applications : Co(II) complexes catalyze aerobic oxidation of alcohols (TOF = 8–12 h1^{-1}) under mild conditions (25°C, O2_2 atmosphere) .

Q. What computational methods resolve contradictions in receptor-binding predictions for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : AMBER force fields reveal conformational flexibility in the cyclohexyl ring, explaining divergent docking scores (e.g., AutoDock Vina vs. Glide).
  • QSAR Modeling : Comparative molecular field analysis (CoMFA) identifies steric bulk at the C1 position as critical for NMDA receptor affinity (cross-validated r2^2 = 0.82) .

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?

Methodological Answer:

  • Synchrotron XRD Analysis : High-resolution data (0.84 Å) from beamline sources (e.g., DESY PETRA III) resolve ambiguities in H-bond donor/acceptor roles.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 15% H-bond contribution vs. 8% van der Waals) in polymorphic forms .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

Methodological Answer:

  • pH-Dependent Stability : Degradation studies (HPLC-MS) show t1/2_{1/2} of 8 hours at pH 7.4 vs. 48 hours at pH 5.0. Buffers with citrate (pH 5.0) are optimal for in vivo assays.
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) reduces hydrolysis during storage (4°C, 6-month stability) .

Q. How does stereochemistry at the cyclohexyl ring affect biological activity?

Methodological Answer:

  • Chiral HPLC Separation : Using a Chiralpak AD-H column (n-hexane/ethanol = 90:10), enantiomers are isolated and tested in vitro.
  • Activity Differences : The R-enantiomer shows 3-fold higher NMDA affinity (Ki_i = 9 µM) than the S-form (Ki_i = 27 µM) .

Q. What analytical techniques validate purity in the presence of synthetic byproducts?

Methodological Answer:

  • LC-MS/MS : MRM transitions (m/z 193 → 85) quantify the parent compound, while high-resolution Orbitrap MS detects impurities (e.g., cyclohexanol, <0.1% w/w).
  • NMR Purity Index : 1H^1H-NMR signal integration (δ 1.2–3.0 ppm) confirms >98% purity .

Q. How do solvent polarities influence the compound’s solubility and crystallization?

Methodological Answer:

  • Solubility Screening : Phase diagrams (via CheqSol) show maximum solubility in DMSO (120 mg/mL) vs. 8 mg/mL in water.
  • Crystallization Optimization : Ethanol/water (70:30 v/v) yields monoclinic crystals suitable for XRD, while acetonitrile produces amorphous solids .

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